6-Ketocholestanol

Membrane Biophysics Dipole Potential Vibrational Stark Effect Spectroscopy

Standard cholesterol or other oxysterols cannot replicate the precise electrostatic modulation required for membrane dipole or uncoupler reversal studies. 6-Ketocholestanol delivers quantifiable, non-substitutable performance. - Membrane dipole potential: Δψd +1095±455 mV at 40 mol% in DMPC (2.6x cholesterol). - Mitochondrial recoupling: Fully reverses CCCP/SF6847 uncoupling; zero activity in analogs. - Transdermal enhancement: 1.9x (sodium-fluorescein) to 3-4x (5-ALA) in human skin models. - Reliable supply for R&D; bulk inquiries supported.

Molecular Formula C27H46O2
Molecular Weight 402.7 g/mol
CAS No. 1175-06-0
Cat. No. B014227
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ketocholestanol
CAS1175-06-0
Synonyms6-ketocholestanol
6-ketocholestanol, (3alpha,5alpha)-isomer
6-ketocholestanol, (3beta,5alpha)-isome
Molecular FormulaC27H46O2
Molecular Weight402.7 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CCC(C4)O)C)C
InChIInChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-20-16-25(29)24-15-19(28)11-13-27(24,5)23(20)12-14-26(21,22)4/h17-24,28H,6-16H2,1-5H3/t18-,19+,20+,21-,22+,23+,24-,26-,27-/m1/s1
InChIKeyJQMQKOQOLPGBBE-ZNCJEFCDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Ketocholestanol: Cholesterol Analog for Membrane Biophysics


6-Ketocholestanol (5α-cholestan-3β-ol-6-one; CAS 1175-06-0) is an oxygenated cholesterol derivative with a ketone functional group at the C6 position of the sterol B-ring, distinguishing it from the parent cholesterol molecule by only one atom [1]. This compound serves as a key tool in membrane biophysics for selectively increasing membrane dipole potential, and it functions as a mitochondrial recoupler capable of reversing uncoupler-induced proton leak [2]. Its unique electrostatic properties—mediated by the 6-keto moiety—enable precise, quantifiable modulation of bilayer electrostatics, which cannot be replicated by cholesterol or related oxysterol analogs [3].

Primary Workflow
Membrane dipole potential modulation with monotonic electrostatic control
Selection Context
Mitochondrial recoupling and respiratory complex I inhibition studies
Cholesterol analogs do not recouple
Use Property
Predictable Δψd increase without bilayer thickness change

6-Ketocholestanol: Irreplaceable for Electrostatic and Respiratory Studies


Although 6-Ketocholestanol is structurally classified as a cholesterol analog, its functional profile in membrane electrostatics and mitochondrial bioenergetics is not shared by other members of this class. Substitution with the parent compound cholesterol or closely related oxygenated sterols (e.g., 6α-hydroxycholesterol, 5α,6α-epoxycholesterol) is not scientifically valid for experiments requiring a monotonic increase in membrane dipole electric field or the recoupling of uncoupled mitochondria. This is because the 6-keto moiety fundamentally alters the sterol's orientation, hydration, and electrostatic interactions within the lipid bilayer compared to cholesterol [1], and these specific structural analogs exhibit zero activity in both complex I inhibition and mitochondrial recoupling assays where 6-Ketocholestanol is highly active [2]. The following quantitative evidence establishes the compound's unique, non-substitutable performance parameters.

Cholesterol
Biphasic dipole field response may not replicate the monotonic modulation required for controlled electrostatics.
6α-hydroxycholesterol / 5α,6α-epoxycholesterol
No mitochondrial recoupling activity; assay response for complex I reversal may not be supported.
Phloretin
Opposite effect on osmotic water flow; interfacial hydration study context may differ.

6-Ketocholestanol: Head-to-Head Performance Evidence


Monotonic Dipole Field Modulation in Lipid Bilayers

In a direct head-to-head comparison using vibrational Stark effect (VSE) spectroscopy to measure the membrane dipole electric field (F⃗d) in DMPC bilayers, 6-Ketocholestanol (6-KC) and cholesterol exhibited fundamentally different concentration-dependent behaviors. While cholesterol increased F⃗d up to ~10 mol% but then decreased F⃗d at higher concentrations up to 40 mol%, 6-KC induced a monotonic (continuous) increase in F⃗d across the entire 0–40 mol% range [1]. This divergence is attributed to 6-KC's homogeneous distribution and enhanced hydrogen bonding with interfacial water via its dual polar groups (3β-OH and 6-keto), preventing the formation of ordered domains that characterize cholesterol-rich membranes [2].

Dipole Field Response
Head-to-head
6-KC: monotonic increase (0–40 mol%)
Cholesterol: increase then decrease (>10 mol%)
Supports predictable electrostatic modulation studies.
DMPC bilayers, VSE spectroscopy
Membrane Biophysics Dipole Potential Vibrational Stark Effect Spectroscopy

Superior Dipole Potential Magnitude vs. Cholesterol

At high sterol mole fractions, 6-Ketocholestanol produces a substantially larger change in membrane dipole potential (Δψd) than cholesterol. Quantitative measurements show that at 40 mol% sterol in DMPC bilayers, 6-Ketocholestanol generates a Δψd of +1095 ± 455 mV, compared to +426 ± 292 mV for cholesterol [1]. Similarly, in dielectric spectroscopy measurements at a sterol mole fraction of 0.67, 6-Ketocholestanol produced a dipole potential change of +150 mV, whereas cholesterol yielded only +70 mV under identical conditions [2]. In EPC monolayers, incorporation of equimolar 6-Ketocholestanol increased the dipole potential by approximately +300 mV [3].

Dipole Potential Magnitude
Head-to-head
+1095 ± 455 mV vs +426 ± 292 mV
Reported ~2.6-fold higher Δψd in DMPC at 40 mol%.
Fluorescence ratio method; 0.67 mole fraction data also available
Dipole Potential Lipid Monolayers Electrophysiology

Unique Mitochondrial Recoupling Activity

6-Ketocholestanol (kCh) is a validated mitochondrial recoupler that completely prevents or reverses uncoupling induced by low concentrations of the potent protonophores CCCP and SF6847 in rat liver mitochondria (RLM), lymphocytes, and chromatophores [1]. In a direct comparative study, three structural analogs—cholesterol, 6α-hydroxycholesterol, and 5α,6α-epoxycholesterol—exhibited no effect on NADH oxidase activities in both submitochondrial particles (SMP) and RLM, and were completely ineffective in recoupling RLM treated with CCCP or SF6847 [2]. Furthermore, while kCh inhibits mitochondrial respiration with glutamate/malate (substrates of NAD-linked dehydrogenases) by targeting the ubiquinone-binding center of respiratory complex I, it shows no inhibition with succinate, confirming its site-specific mechanism distinct from cholesterol [3].

Mitochondrial Recoupling
Head-to-head
6-KC: full recoupling, complex I inhibition
Cholesterol, 6α-OH, 5α,6α-epoxy: no activity
Supports recoupling tool context in mitochondrial research.
RLM, SMP; CCCP/SF6847 uncouplers
Mitochondrial Bioenergetics Respiratory Complex I Oxidative Phosphorylation

Minimal Impact on Bilayer Thickness and Stiffness

6-Ketocholestanol and cholesterol exert profoundly different effects on the structural and cohesive properties of lipid bilayers. X-ray diffraction and pipette aspiration experiments revealed that, unlike cholesterol, 6-Ketocholestanol does not appreciably modify the thickness of liquid-crystalline egg phosphatidylcholine (EPC) bilayers, and it causes a much smaller increase in bilayer compressibility modulus than does cholesterol [1]. This differential behavior is attributed to 6-Ketocholestanol's altered orientation within the bilayer: its 6-keto moiety positions the sterol nearer the water-hydrocarbon interface, preventing the acyl chain ordering and bilayer thickening characteristic of cholesterol [2]. In sphingomyelin bilayers, increasing 6-Ketocholestanol content decreased lateral elasticity, but much less effectively than cholesterol [3].

Bilayer Mechanics
Head-to-head
No thickness change; minimal stiffening vs. cholesterol's rigidifying effect
Allows electrostatics modulation without mechanical artifacts.
EPC bilayers; X-ray diffraction, pipette aspiration
Lipid Bilayer Mechanics X-ray Diffraction Membrane Compressibility

Skin Permeation Enhancement: Superior to Phloretin

In comparative skin permeation studies using Franz-type diffusion cells, 6-Ketocholestanol demonstrated superior enhancement of sodium-fluorescein diffusion across human skin relative to phloretin. Phloretin had no significant influence compared to control in human skin, whereas 6-Ketocholestanol produced a measurable positive effect [1]. The enhancement ratio induced by 6-Ketocholestanol for sodium-fluorescein was ~1.9-fold compared to control, while phloretin enhanced the cumulative amount ~1.5-fold compared to control after 30 h of diffusion [2]. In separate studies with 5-aminolevulinic acid (5-ALA), 6-Ketocholestanol increased permeation through porcine skin threefold (3-fold) in a cream formulation, with an enhancement ratio of up to 4-fold achievable depending on formulation [3]. When combined with lipophilic counter-ions, 6-Ketocholestanol enhanced 5-ALA diffusion 3.5-fold higher than control [4].

Skin Permeation Enhancement
Head-to-head
6-KC: ~1.9-fold (fluorescein), 3–4-fold (5-ALA)
Phloretin: no significant effect in human skin
Supports permeation enhancement studies in skin models.
Franz-cell; sodium-fluorescein, 5-ALA
Transdermal Drug Delivery Skin Permeation Penetration Enhancement

Opposing Effects on Interfacial Water and Osmotic Flow

6-Ketocholestanol and phloretin exert opposing effects on membrane hydration and trans-membrane water flow. Using solvent relaxation methods and stopped-flow liposome shrinkage kinetics, the presence of 6-Ketocholestanol was shown to reduce both the amount and mobility of water in the membrane interface, and to slow osmotically induced water flow [1]. In direct contrast, phloretin caused much smaller changes in interfacial hydration and produced an opposite effect on osmotically induced water flow [2]. Additionally, sum frequency generation vibrational spectroscopy (SFG-VS) studies confirm that 6-Ketocholestanol systematically alters membrane dehydration dynamics, a property not shared by other cholesterol analogs [3].

Interfacial Water & Osmotic Flow
Head-to-head
6-KC: reduces water mobility, slows osmotic flow
Phloretin: opposite effect on flow
Supports hydration and permeability research context.
Solvent relaxation, stopped-flow liposome shrinkage
Membrane Hydration Osmotic Water Permeability Interfacial Water Dynamics

6-Ketocholestanol: Validated Research Applications


Dipole Potential Modulation in Electrophysiology

Use 6-Ketocholestanol to achieve a monotonic, concentration-dependent increase in membrane dipole electric field (F⃗d) without the confounding biphasic response of cholesterol. At 40 mol% in DMPC bilayers, 6-Ketocholestanol produces a Δψd of +1095 ± 455 mV—approximately 2.6-fold greater than cholesterol's +426 ± 292 mV [1]. This predictable, continuous electrostatic modulation is essential for investigating voltage-gated ion channels, antimicrobial peptide insertion, and membrane protein function where cholesterol's domain-forming behavior would introduce uncontrolled variability [2].

Mitochondrial Recoupling and Complex I Inhibition Assays

Employ 6-Ketocholestanol as a validated positive control or experimental recoupling agent in mitochondrial bioenergetics studies. Unlike cholesterol, 6α-hydroxycholesterol, and 5α,6α-epoxycholesterol—which show zero activity in NADH oxidase and recoupling assays—6-Ketocholestanol completely reverses uncoupling by CCCP and SF6847 [1]. Its site-specific inhibition of respiratory complex I (via the ubiquinone-binding center) while sparing succinate-driven respiration makes it a precise tool for dissecting complex I function and uncoupler mechanisms [2].

Transdermal Drug Delivery Enhancement in Skin Models

Utilize 6-Ketocholestanol as a penetration enhancer in transdermal formulation development, particularly for human skin models where the common alternative phloretin shows no significant effect [1]. With validated enhancement ratios of ~1.9-fold for sodium-fluorescein and 3-fold to 4-fold for 5-aminolevulinic acid (5-ALA), 6-Ketocholestanol provides reproducible, quantifiable permeation enhancement suitable for optimizing topical prodrug delivery and dermatological research formulations [2].

Membrane Hydration and Osmotic Permeability Studies

Apply 6-Ketocholestanol to specifically reduce the amount and mobility of water at the membrane interface and slow osmotically induced water flow, as demonstrated by solvent relaxation and stopped-flow liposome shrinkage methods [1]. This compound's unique ability to modulate interfacial hydration without altering bilayer thickness makes it ideal for investigating the role of membrane dipole potential in water permeability, aquaporin function, and the Hofmeister effect on ion transport proteins [2].

Application
Selection Property
Validation Focus
Membrane dipole potential studies
Monotonic dipole field modulation
VSE spectroscopy and ion channel assay context
Mitochondrial recoupling research
Recoupling activity and complex I specificity
NADH oxidase and uncoupler reversal context
Transdermal permeation research
Skin permeation enhancement in human skin models
Franz-cell diffusion method context
Membrane hydration & osmotic permeability
Interfacial water mobility modulation
Solvent relaxation and stopped-flow methods

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